molecular formula C17H21N5O B2890548 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1788725-62-1

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2890548
CAS No.: 1788725-62-1
M. Wt: 311.389
InChI Key: WQQAHOIBCJWXFZ-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a benzamide group substituted with a pyrimidine ring and a piperazine moiety

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The compound 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide plays a significant role in biochemical reactions. It specifically inhibits the activity of tyrosine kinases . This compound binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of tyrosine kinases . This inhibition can trigger apoptosis and could be particularly useful in hematological malignancies .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H.π and π.π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and 4-methylpiperazine.

    Coupling with Benzamide: The pyrimidine derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific structural modifications, which may confer distinct binding properties and selectivity towards certain kinases. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to other kinase inhibitors .

Properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-4-3-5-14(10-13)16(23)20-15-11-18-17(19-12-15)22-8-6-21(2)7-9-22/h3-5,10-12H,6-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQAHOIBCJWXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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